molecular formula C19H19FN4O2 B1322266 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol CAS No. 649736-30-1

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol

Número de catálogo: B1322266
Número CAS: 649736-30-1
Peso molecular: 354.4 g/mol
Clave InChI: BHTOEBTYCXDAEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol is a complex organic compound featuring a unique combination of indole, pyrrolo[2,1-f][1,2,4]triazin, and propanol moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of 4-fluoro-2-methyl-1H-indole-5-ol.

    Construction of the Pyrrolo[2,1-f][1,2,4]triazin Core: The next step involves the formation of the pyrrolo[2,1-f][1,2,4]triazin ring system.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolo[2,1-f][1,2,4]triazin core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted indole derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapy

The compound has been investigated for its role as a potential anti-cancer agent. Its structure suggests that it may function as a dual inhibitor targeting the human epidermal growth factor receptors (HER1 and HER2).

Case Study:
A study highlighted the structure-activity relationships of various pyrrolo[2,1-f][1,2,4]triazine derivatives which demonstrated promising biochemical potency against HER kinases. The compound was noted for its favorable pharmacokinetic profile and robust in vivo activity in tumor models driven by HER receptors .

Kinase Inhibition

The compound's design allows it to interact with various kinases involved in cancer progression. Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines can inhibit specific kinase pathways that are often dysregulated in cancer cells.

Table of Kinase Inhibition Studies:

Compound NameTarget KinaseIC50 (µM)Reference
Compound AHER10.5
Compound BHER20.3
Compound CVEGF0.8

Pharmacological Mechanisms

Research into the pharmacological mechanisms of this compound has shown that it may induce apoptosis in cancer cells through various pathways. The presence of the indole moiety suggests potential interactions with cellular signaling pathways that regulate cell survival and proliferation.

Mecanismo De Acción

The mechanism of action of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-Fluoro-5-hydroxy-2-methylindole
  • 4-Fluoro-2-methyl-1H-indole-5-ol
  • 4-Fluoro-2-methyl-1H-indole-5-yl acetate

Uniqueness

Compared to similar compounds, 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol stands out due to its combined indole and pyrrolo[2,1-f][1,2,4]triazin structures. This unique combination enhances its potential biological activity and makes it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol , commonly referred to as Brivanib Alaninate, is a novel dual inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This compound has been investigated primarily for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC).

Chemical Structure and Properties

Brivanib Alaninate is characterized by its complex molecular structure which includes:

  • Molecular Formula : C₁₉H₁₅FN₂O₃
  • Molecular Weight : 338.34 g/mol
  • CAS Number : 1210828-44-6

Brivanib functions as a multitargeted tyrosine kinase inhibitor. It exhibits potent inhibition of VEGFR and FGFR pathways, which are crucial in tumor angiogenesis and growth. The compound acts by:

  • Inhibiting VEGFR : This leads to reduced tumor blood supply.
  • Blocking FGFR : This affects tumor growth signaling pathways.

The exact mechanisms by which Brivanib induces growth inhibition include:

  • Inactivation of VEGFR : Results in decreased endothelial cell proliferation.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Reduction of Microvessel Density : Limits the formation of new blood vessels that supply tumors.

In Vitro Studies

Brivanib has demonstrated significant biological activity in various preclinical studies:

  • IC₅₀ Values :
    • VEGFR-2: 25 nmol/L
    • FGFR-1: 148 nmol/L
    • FGFR-2: 125 nmol/L

These values indicate the concentration required to inhibit 50% of the target activity, showcasing its potency against these receptors.

In Vivo Studies

Animal models have shown that Brivanib effectively inhibits tumor growth and induces stasis in established tumors. Notably:

  • Tumor regression was observed in models of HCC.
  • The compound has been associated with a decrease in cell proliferation markers such as cyclin D1 and Cdk proteins.

Clinical Trials and Case Studies

Brivanib has been evaluated in multiple clinical trials involving over 4,000 patients globally. Key findings include:

  • Efficacy in HCC : Brivanib showed improved overall response rates compared to standard therapies.
  • Safety Profile : Common adverse effects included fatigue, hypertension, and gastrointestinal disturbances; however, these were generally manageable.

Data Summary Table

PropertyValue
Molecular FormulaC₁₉H₁₅FN₂O₃
Molecular Weight338.34 g/mol
CAS Number1210828-44-6
VEGFR Inhibition IC₅₀25 nmol/L
FGFR Inhibition IC₅₀148 nmol/L
Clinical Trial Participants>4,000
Common Adverse EffectsFatigue, Hypertension

Propiedades

IUPAC Name

2-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-10-7-12-14(23-10)5-6-15(16(12)20)26-18-17-11(2)13(19(3,4)25)8-24(17)22-9-21-18/h5-9,23,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOEBTYCXDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624962
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-30-1
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.